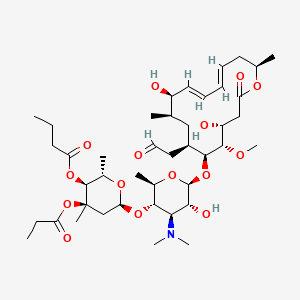

Rokitamycin

Beschreibung

Eigenschaften

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWWNRMSAPEJLS-MDWYKHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023521 | |

| Record name | Propionylleucomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74014-51-0 | |

| Record name | Rokitamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rokitamycin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rokitamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propionylleucomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROKITAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rokitamycin mechanism of action on bacterial ribosomes

An In-Depth Technical Guide to the Mechanism of Action of Rokitamycin on Bacterial Ribosomes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a semi-synthetic, 16-membered macrolide antibiotic that exhibits potent activity primarily against Gram-positive bacteria.[1][2] Like other macrolides, its fundamental mechanism of action is the inhibition of bacterial protein synthesis.[3][4] It achieves this by binding to the 50S subunit of the bacterial ribosome at a specific site within the nascent peptide exit tunnel (NPET).[1][5] A distinguishing feature of this compound is its "cohesive" or "adhesive" binding to the ribosome, characterized by a slow dissociation rate.[6][7][8] This strong interaction is believed to be the basis for its often bactericidal activity, in contrast to the generally bacteriostatic nature of many 14- and 15-membered macrolides, and contributes to a longer post-antibiotic effect (PAE).[6][7][9] This guide provides a detailed examination of this compound's interaction with the bacterial ribosome, including its binding kinetics, impact on translation, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Targeting the Ribosomal Exit Tunnel

The bacterial ribosome is the primary target for macrolide antibiotics.[10][11] These drugs act by arresting the translation process, which is essential for bacterial viability.[12][13]

1.1. Binding to the 50S Ribosomal Subunit this compound binds reversibly to the large 50S ribosomal subunit.[4][14] Its binding site is a pocket composed primarily of 23S ribosomal RNA (rRNA) located at the entrance of the nascent peptide exit tunnel (NPET).[5][15] This tunnel is a ~100 Å long passageway through which newly synthesized polypeptide chains emerge from the ribosome.[5] The macrolide binding site is strategically positioned near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[16][17]

1.2. Inhibition of Polypeptide Elongation Once bound, this compound partially obstructs the NPET.[5] This steric hindrance physically blocks the progression of the elongating nascent polypeptide chain once it reaches a certain length (typically 3-10 amino acids).[5] The blockage prevents the necessary translocation step of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[18] This stalled state ultimately leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[3][14][15]

The "Cohesive Binding" Hypothesis and Bactericidal Activity

A key differentiator for this compound is the nature of its interaction with the ribosome. While many macrolides bind and dissociate relatively quickly, leading to a bacteriostatic (growth-inhibiting) effect, this compound's binding is described as more "cohesive" or "adhesive".[6][8]

This hypothesis suggests that this compound has a significantly slower dissociation rate from the ribosome.[7] This prolonged occupancy of the binding site leads to a more sustained and profound inhibition of protein synthesis. For certain susceptible strains, such as some Staphylococcus aureus, this cohesive binding is directly linked to a bactericidal (cell-killing) outcome.[7][8] In contrast, when this compound binds reversibly (with faster dissociation) to other strains, it results in bacteriostasis.[7] This strong binding also explains this compound's long post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug has been removed from the medium.[6][9]

Quantitative Data on this compound Activity

The efficacy of an antibiotic is quantified through various metrics, including its Minimum Inhibitory Concentration (MIC) against different pathogens.

Table 1: In Vitro Activity (MIC) of this compound Against Select Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Citation |

|---|---|---|---|

| Streptococci | <0.03 to 0.5 | - | [2] |

| Streptococcus pneumoniae | <0.03 to 0.5 | - | [2] |

| Staphylococcus aureus | - | 1 | [2] |

| Moraxella catarrhalis | Comparable to Erythromycin | - | [2] |

| Neisseria gonorrhoeae | Comparable to Erythromycin | - | [2] |

| Clostridium spp. | Inhibited | - | [2] |

| Peptostreptococci | Inhibited | - | [2] |

MIC90: The concentration of the drug required to inhibit the growth of 90% of isolates.

Table 2: Comparative Binding Properties of Macrolides

| Property | This compound (16-membered) | Erythromycin (14-membered) | Citation |

|---|---|---|---|

| Binding Nature | Cohesive / Adhesive | Reversible | [7][8] |

| Dissociation Rate | Slow | Faster | [6][7] |

| Displacement | Not easily displaced by other macrolides | Can be displaced | [8] |

| Primary Effect | Bactericidal or Bacteriostatic (strain-dependent) | Generally Bacteriostatic | [2][7] |

| Post-Antibiotic Effect | Long | Shorter |[6][9] |

Interaction with Bacterial Resistance Mechanisms

Bacterial resistance to macrolides is a significant clinical challenge. The two most common mechanisms are target site modification and active drug efflux.[3][19][20]

-

Target Site Modification: Bacteria can acquire erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate a specific adenine residue (A2058 in E. coli) in the 23S rRNA.[3] This modification reduces the binding affinity of 14- and 15-membered macrolides.

-

Active Efflux: Some bacteria possess mef (macrolide efflux) genes that code for membrane pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[3][19]

This compound, as a 16-membered macrolide, demonstrates a notable advantage: it can remain active against strains that harbor inducible erm genes or the mef(A) efflux gene.[6] Its bulkier structure is thought to be less affected by the methylation that confers high-level resistance to erythromycin, and it may be a poorer substrate for certain efflux pumps.

Key Experimental Protocols

The mechanism of action of ribosome-targeting antibiotics is investigated through a variety of biochemical and biophysical techniques.[21]

5.1. Protocol: Mapping the Binding Site via Chemical Footprinting This method identifies the specific rRNA nucleotides that are in close contact with the bound antibiotic.

-

Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with a saturating concentration of this compound.

-

Chemical Probing: The ribosome-rokitamycin complex is treated with a chemical agent (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases. Nucleotides shielded by the bound drug will not be modified. A control sample without the drug is treated in parallel.

-

RNA Extraction: The 23S rRNA is purified from both treated samples.

-

Primer Extension: A radiolabeled or fluorescently-labeled DNA primer, complementary to a downstream sequence of the 23S rRNA, is annealed. A reverse transcriptase enzyme extends the primer. The enzyme will stop at a modified base.

-

Analysis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. Positions where reverse transcriptase stops are identified. Nucleotides that are protected from modification only in the presence of this compound are identified as being part of or very close to the binding site.[22]

5.2. Protocol: Measuring Binding Kinetics via Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Preparation: A solution of purified bacterial ribosomes is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both are extensively dialyzed in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the this compound solution are made into the ribosome solution while the temperature is kept constant.

-

Data Acquisition: The instrument measures the minute heat changes that occur after each injection as this compound binds to the ribosomes.

-

Analysis: The heat change per injection is plotted against the molar ratio of this compound to ribosomes. This binding isotherm is then fitted to a thermodynamic model to extract the binding parameters. A very high affinity (low Kd) would be consistent with the cohesive binding hypothesis.[23]

5.3. Protocol: Assessing Protein Synthesis Inhibition via In Vitro Translation Assay This assay directly measures the effect of the antibiotic on the synthesis of a reporter protein.

-

System Setup: A cell-free transcription-translation system (e.g., from E. coli) is prepared, containing all necessary components like ribosomes, tRNAs, amino acids, and energy sources.

-

Template and Labeling: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP) is added. One of the amino acids (e.g., 35S-methionine) is radiolabeled.

-

Inhibition: The reaction is run in the presence of varying concentrations of this compound. A no-drug control is run in parallel.

-

Quantification: After incubation, the newly synthesized proteins are precipitated (e.g., using TCA) and the incorporated radioactivity is measured with a scintillation counter.

-

Analysis: The amount of protein synthesized at each drug concentration is compared to the control to determine the IC50 (the concentration of drug that inhibits protein synthesis by 50%).

Conclusion and Future Directions

This compound's mechanism of action is a nuanced example of ribosomal inhibition. While it shares the fundamental target of the 50S subunit's nascent peptide exit tunnel with all macrolides, its distinct 16-membered ring structure confers unique properties. The "cohesive binding" hypothesis, supported by its slow dissociation, bactericidal activity against certain strains, and long post-antibiotic effect, sets it apart from many other clinically used macrolides.[6][7] Furthermore, its retained activity against some resistant phenotypes makes it a valuable therapeutic agent.[6]

Future research should focus on obtaining high-resolution cryogenic electron microscopy (cryo-EM) or X-ray crystallography structures of this compound in complex with the bacterial ribosome. Such structural data would provide atomic-level validation of its binding site and could reveal the precise conformational changes in the rRNA that underpin its cohesive binding and ability to circumvent certain resistance mechanisms. A deeper understanding of these structure-activity relationships is critical for the rational design of next-generation macrolides that can overcome the growing challenge of antibiotic resistance.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Antibacterial activity of this compound compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrolide - Wikipedia [en.wikipedia.org]

- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implication of cohesive binding of a macrolide antibiotic, this compound, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adhesive binding of this compound to Staphylococcus aureus ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The post-antibiotic effects of this compound (a 16-membered ring macrolide) on susceptible and erythromycin-resistant strains of Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.biomol.com [resources.biomol.com]

- 13. researchgate.net [researchgate.net]

- 14. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 15. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. pnas.org [pnas.org]

- 23. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

The In Vitro Antibacterial Spectrum of Rokitamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Rokitamycin, a 16-membered ring macrolide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes key quantitative data on this compound's activity, details the experimental protocols for its evaluation, and visualizes important related biological pathways and workflows.

Introduction to this compound

This compound is a semi-synthetic macrolide antibiotic derived from Streptomyces kitasatoensis. As a 16-membered ring macrolide, it exhibits a distinct profile of antibacterial activity and resistance mechanisms compared to the more common 14- and 15-membered ring macrolides. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations against certain pathogens.

Quantitative Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against a range of clinically relevant bacteria, as reported in various scientific studies. The data is presented as MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of the tested isolates), and MIC₉₀ (the concentration required to inhibit 90% of the tested isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | N/A | 0.06 - 1 | 0.25 | 1 | [1][2] |

| Staphylococcus aureus (MRSA) | N/A | Inactive | Inactive | Inactive | [1] |

| Streptococcus pneumoniae | N/A | 0.008 - 0.5 | 0.06 | 0.25 | [1][2] |

| Streptococcus pyogenes | N/A | 0.008 - 0.5 | 0.06 | 0.25 | [1] |

| Enterococcus spp. (Erythromycin-susceptible) | N/A | 0.06 - 0.5 | 0.5 | N/A | [1] |

| Enterococcus spp. (Erythromycin-resistant) | N/A | 0.25 - >128 | N/A | N/A | [1] |

N/A: Not explicitly available in the cited literature.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | N/A | 0.5 - 0.65 | N/A | N/A | [1][2] |

| Moraxella catarrhalis | N/A | Comparable to Erythromycin | N/A | N/A | [2] |

| Neisseria gonorrhoeae | N/A | Comparable to Erythromycin | N/A | N/A | [2] |

| Bacteroides fragilis | N/A | 0.016 - 1 | 0.06 | N/A | [1] |

| Clostridium perfringens | N/A | 0.016 - 0.5 | 0.12 | N/A | [1] |

| Borrelia burgdorferi | N/A | N/A | Same as Clarithromycin & Azithromycin | N/A | [3] |

N/A: Not explicitly available in the cited literature.

Table 3: In Vitro Activity of this compound against Atypical Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma pneumoniae | 50 | N/A | N/A | 0.007 | [4] |

| Chlamydia pneumoniae | 12 | N/A | N/A | N/A | [5] |

N/A: Not explicitly available in the cited literature. For Chlamydia pneumoniae, studies indicate susceptibility but do not provide specific MIC90 values for this compound.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of data. The following are detailed methodologies for the two most common MIC determination techniques.

Broth Microdilution Method (Based on CLSI M07)

This method involves the serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

a) Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

b) Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of the 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method (Based on CLSI M07 and M11)

This method involves incorporating the antibiotic into an agar medium, upon which the bacterial inoculum is spotted.

a) Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., supplemented Brucella agar for anaerobes).

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (with anaerobic capabilities if required)

b) Procedure:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of molten agar plates, each containing a specific concentration of this compound. This is achieved by adding a defined volume of the antibiotic stock solution to the molten agar before pouring it into the petri dishes.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria, incubate under anaerobic conditions for 48 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a bacterial colony or allows for only a faint haze or a single colony.

Visualizations of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.

Experimental Workflow for MIC Determination

Mechanism of Action of this compound

Macrolide Resistance Mechanisms

Conclusion

This compound demonstrates significant in vitro activity against a broad range of Gram-positive bacteria and several atypical pathogens. Its efficacy against Gram-negative bacteria is more limited. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this 16-membered macrolide antibiotic. Understanding its spectrum of activity and the standardized methods for its evaluation is crucial for its potential clinical applications and for combating the growing challenge of antimicrobial resistance.

References

- 1. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in the susceptibility of Streptococcus pyogenes to this compound and erythromycin A revealed by morphostructural atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Resistance to Macrolides in Streptococcus pyogenes in France in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Rokitamycin to the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic that exhibits potent activity against a range of bacterial pathogens. Like other macrolides, its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. Specifically, this compound binds to the 50S large ribosomal subunit, a crucial component of the translational machinery. This guide provides a comprehensive overview of the binding affinity of this compound to the 50S ribosomal subunit, drawing upon available data for this compound and related macrolide compounds. It details the molecular interactions, summarizes quantitative binding data, and provides in-depth experimental protocols for studying such interactions.

Molecular Mechanism of Action

This compound exerts its bacteriostatic or bactericidal effects by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2][3] This binding site is primarily composed of 23S ribosomal RNA (rRNA). By occupying this critical channel, this compound physically obstructs the passage of the elongating polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein synthesis.[3]

Studies have described the binding of this compound as "cohesive" or "adhesive," suggesting a strong and prolonged interaction with the ribosome.[4] This characteristic is believed to contribute to its potent antibacterial activity and a long post-antibiotic effect (PAE).[4] The 16-membered ring structure of this compound allows it to establish more extensive contacts within the NPET compared to 14- and 15-membered macrolides.[1][5]

Quantitative Binding Affinity Data

| Antibiotic (Class) | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |

| Erythromycin (14-membered macrolide) | Streptococcus pneumoniae | Radioligand binding assay | 4.9 ± 0.6 nM | [6] |

| Solithromycin (Ketolide) | Streptococcus pneumoniae | Radioligand binding assay | 5.1 ± 1.1 nM | [6] |

| Tylosin (16-membered macrolide) | Escherichia coli | Not specified | High affinity | [5] |

The "cohesive" binding nature of this compound suggests that its dissociation rate from the ribosome is slow, a characteristic that often correlates with high binding affinity and bactericidal activity.[4][6]

Experimental Protocols

Several biophysical and structural biology techniques are employed to characterize the binding of antibiotics to the ribosome. The following are detailed methodologies for key experiments relevant to studying this compound's interaction with the 50S ribosomal subunit.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (50S ribosomal subunit), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation:

-

Purify 50S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).

-

Dialyze the purified 50S subunits extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

-

Prepare a stock solution of this compound in the same ITC buffer. Accurately determine the concentrations of both the 50S subunits and this compound.

-

-

ITC Experiment:

-

Load the 50S ribosomal subunit solution (typically 10-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 10-20 fold higher concentration than the ribosome) into the injection syringe.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat changes.

-

A control experiment, injecting this compound into the buffer alone, should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the titration.

-

Subtract the heat of dilution from the binding data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

X-ray Crystallography of the this compound-50S Ribosomal Subunit Complex

X-ray crystallography provides high-resolution structural information about the binding of this compound to the 50S ribosomal subunit, revealing the precise atomic interactions.

Methodology:

-

Complex Formation and Crystallization:

-

Incubate purified 50S ribosomal subunits with a molar excess of this compound to ensure saturation of the binding site.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a range of precipitants, salts, and pH conditions.

-

-

Data Collection:

-

Harvest suitable crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known 50S subunit structure as a search model.

-

Build the this compound molecule into the electron density map.

-

Refine the atomic model of the complex against the diffraction data.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the high-resolution structure of the this compound-50S ribosomal subunit complex, particularly for large and flexible complexes that are difficult to crystallize.

Methodology:

-

Sample Preparation and Vitrification:

-

Prepare a solution of the this compound-50S complex as for X-ray crystallography.

-

Apply a small volume of the sample to an EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complex in a near-native state.

-

-

Data Collection:

-

Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw image frames.

-

Select individual particle images from the micrographs.

-

Classify the particle images to identify different conformational states.

-

Generate a high-resolution 3D reconstruction of the this compound-50S complex.

-

-

Model Building and Refinement:

-

Fit a model of the 50S subunit and this compound into the cryo-EM density map.

-

Refine the atomic model.

-

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: bacterial resistance to a 16-membered ring macrolide differs from that to 14- and 15-membered ring macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Rokitamycin: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic belonging to the leucomycin group. It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, mechanism of action, and antimicrobial spectrum of this compound, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identification

This compound is a derivative of leucomycin V, distinguished by a butyrate ester at the 4''-position and a propionate ester at the 3-position of the lactone ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate[1][2] |

| Chemical Formula | C₄₂H₆₉NO₁₅[1][3][4][5][6] |

| Molecular Weight | 827.99 g/mol [3][4][7] |

| CAS Registry Number | 74014-51-0[1][3][4] |

| Synonyms | Ricamycin, TMS-19-Q, 3''-O-propionylleucomycin A5[1][4] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | 116 °C[3][4] | Capillary Melting Point Method: A small, powdered sample of this compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. |

| Solubility | Poorly soluble in water; very soluble in chloroform and methanol; almost completely soluble in ethanol and acetonitrile.[8] Water solubility increases at lower pH. | Shake-Flask Method (OECD Guideline 105): An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, chloroform). The flask is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the filtered supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). |

| pKa | 13.06 ± 0.70 (Predicted) | Potentiometric Titration: A solution of this compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve. |

| Specific Rotation | [α]D²⁰ -71° (c = 1.0 in chloroform)[3][4] | Polarimetry: A solution of this compound of known concentration in chloroform is placed in a polarimeter cell. The angle of rotation of plane-polarized light passing through the solution is measured at a specific wavelength (D-line of sodium, 589 nm) and temperature (20°C). |

| UV Maximum Absorption | 232 nm (in ethanol)[4] | UV-Vis Spectroscopy: A dilute solution of this compound in ethanol is prepared. The absorbance of the solution is measured over a range of ultraviolet wavelengths using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). |

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.

Ribosomal Binding and Inhibition of Protein Synthesis

This compound binds to the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center (PTC) and the entrance of the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein synthesis.

A notable characteristic of this compound is its ability to exhibit either bacteriostatic or bactericidal activity depending on the nature of its binding to the ribosome. In some strains of Staphylococcus aureus, this compound binds "cohesively," resulting in a bactericidal effect. In contrast, "reversible" binding leads to a bacteriostatic action.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocol: Ribosome Binding Assay (Fluorescence Polarization)

This protocol provides a general method for assessing the binding of macrolides to bacterial ribosomes.

-

Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Escherichia coli) through differential centrifugation and sucrose gradient ultracentrifugation.

-

Fluorescent Labeling: Synthesize a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the fluorescent probe and isolated 70S ribosomes to a suitable binding buffer.

-

Add increasing concentrations of the competitor ligand (this compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent probe by the competitor ligand will result in a decrease in fluorescence polarization.

-

Data Analysis: Determine the binding affinity (KD) of this compound by fitting the displacement data to a suitable binding model.

Figure 2: Experimental workflow for a ribosome binding assay.

Antimicrobial Spectrum

This compound demonstrates activity primarily against Gram-positive bacteria, some Gram-negative bacteria, anaerobic bacteria, and atypical pathogens.

Table 3: In Vitro Antimicrobial Activity of this compound (MIC µg/mL)

| Bacterial Species | MIC Range | MIC₅₀ | MIC₉₀ |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (MSSA) | 0.06 - 1 | 0.25 | 1 |

| Streptococcus pneumoniae | 0.008 - 0.5 | 0.06 | 0.25 |

| Streptococcus pyogenes | <0.03 - 0.5 | - | - |

| Enterococcus faecalis (Ery-S) | 0.06 - 0.5 | - | 0.5 |

| Gram-Negative Aerobes | |||

| Haemophilus influenzae | 0.5 - >128 | - | - |

| Moraxella catarrhalis | ≤0.03 - 0.5 | - | - |

| Neisseria gonorrhoeae | ≤0.03 - 0.5 | - | - |

| Helicobacter pylori | - | - | - |

| Anaerobes | |||

| Clostridium perfringens | 0.016 - 0.5 | 0.12 | - |

| Bacteroides fragilis | 0.016 - 1 | 0.06 | - |

| Atypical Pathogens | |||

| Mycoplasma pneumoniae | - | - | 0.007[1][7] |

| Borrelia burgdorferi | - | Same as clarithromycin and azithromycin | - |

MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Following CLSI Guidelines)

-

Preparation of Inoculum:

-

From a pure culture, select several colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions and a growth control well (no antibiotic) with the prepared bacterial suspension.

-

Include a sterility control well (broth only).

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a significant macrolide antibiotic with a well-characterized chemical structure and a distinct mechanism of action. Its potent activity against a range of clinically relevant pathogens, particularly certain resistant strains of Gram-positive cocci and atypical organisms, underscores its therapeutic value. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key chemical and biological properties of this compound and offering standardized methodologies for its evaluation. Further research into its cohesive binding mechanism and the development of strategies to overcome resistance will be crucial for optimizing its clinical utility.

References

- 1. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of azithromycin against various Gram-negative bacilli and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assessment of this compound against problem gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro antibacterial activity of this compound, a new macrolide antibiotic. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of the Effectiveness of the Macrolide this compound and Chlorpromazine against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound, a new macrolide, against Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Rokitamycin: An In-depth Technical Guide on its Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rokitamycin is a semi-synthetic 16-membered macrolide antibiotic. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a comprehensive overview of this compound's in vitro activity against a range of Gram-positive and Gram-negative bacteria, details the experimental protocols for determining its efficacy, and illustrates its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The antibacterial efficacy of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various clinically relevant bacteria as reported in several studies.

Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.06 - 1 | 0.25 - 0.5 | 1 | [1][2] |

| Streptococcus pneumoniae | 0.008 - 0.5 | 0.06 - 0.25 | 0.5 | [1][2] |

| Streptococcus pyogenes | <0.03 - 0.5 | - | - | [1] |

| Enterococcus spp. (susceptible to erythromycin) | 0.06 - 0.5 | - | 0.5 | [2] |

| Enterococcus spp. (resistant to erythromycin) | 0.25 - >128 | - | - | [2] |

| Clostridium perfringens | 0.016 - 0.5 | 0.12 | - | [2] |

| Peptostreptococcus spp. | - | - | - | [1] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Moraxella catarrhalis | - | - | - | [1] |

| Neisseria gonorrhoeae | - | - | - | [1] |

| Haemophilus influenzae | 0.5 - 6.4 | - | - | [2] |

| Bacteroides fragilis | 0.016 - 1 | 0.06 | - | [2] |

This compound generally demonstrates greater activity against Gram-positive cocci compared to Gram-negative bacteria.[1][2] Its efficacy against Haemophilus influenzae is noted to be lower than that of erythromycin.[1]

Experimental Protocols

The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar disk diffusion, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

1. Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from a fresh (18-24 hours) agar plate.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound powder in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Include a growth control well containing only the medium and the inoculum.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show turbidity, and the sterility control well should remain clear.

Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

1. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

3. Application of Disks:

-

Aseptically apply a paper disk impregnated with a standardized concentration of this compound to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Mechanism of Action of this compound

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

In Vitro Susceptibility of Streptococcus pneumoniae to Rokitamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The increasing prevalence of antimicrobial resistance, particularly to macrolide antibiotics, presents a significant challenge to effective treatment. Rokitamycin, a 16-membered macrolide, has demonstrated in vitro activity against S. pneumoniae, including some strains resistant to 14- and 15-membered macrolides. This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways.

Data Presentation: In Vitro Susceptibility of Streptococcus pneumoniae to this compound and Comparator Macrolides

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against Streptococcus pneumoniae, including comparisons with other macrolides.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Study Description | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Multicenter study on erythromycin-susceptible S. pneumoniae[1] | Not Specified | 0.008 - 0.5 | Not Reported | Not Reported |

| Multicenter study on erythromycin-resistant S. pneumoniae[1] | Not Specified | 0.06 - >128 | Not Reported | Not Reported |

| Comparative study with other macrolides[2] | Not Specified | <0.03 - 0.5 | Not Reported | Not Reported |

Table 2: Comparative In Vitro Activity of Macrolides against Streptococcus pneumoniae

| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | Not Specified | <0.03 - 0.5 [2] | Not Reported | Not Reported |

| Erythromycin | 79 | 0.023 - ≥128 | 64 | 128 |

| Clarithromycin | 120 | Not Specified | ≤0.125 (penicillin-susceptible & -intermediate) | >128.0 (penicillin-resistant) |

| Azithromycin | 120 | Not Specified | ≤0.125 (penicillin-susceptible & -intermediate) | >128.0 (penicillin-resistant) |

Experimental Protocols

Accurate determination of in vitro susceptibility is critical for surveillance and clinical decision-making. The following are detailed methodologies for key experiments based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

-

Streptococcus pneumoniae isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood

-

This compound and other antimicrobial agents

-

96-well microtiter plates

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C)

b. Inoculum Preparation:

-

From a fresh (18-24 hour) blood agar plate, select several morphologically similar colonies of S. pneumoniae.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of this compound and other tested antimicrobials in CAMHB in the microtiter plates.

-

Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air.

d. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

a. Materials:

-

Streptococcus pneumoniae isolates

-

Mueller-Hinton agar supplemented with 5% defibrinated sheep blood

-

This compound and other antimicrobial agents

-

Petri dishes

-

Inoculum replicating apparatus

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C in 5% CO₂)

b. Plate Preparation:

-

Prepare a series of agar plates containing serial twofold dilutions of the antimicrobial agents.

-

Ensure the agar surface is dry before inoculation.

c. Inoculum Preparation and Inoculation:

-

Prepare an inoculum suspension as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Using an inoculum replicating apparatus, spot the bacterial suspension onto the surface of the agar plates.

d. Incubation and Interpretation:

-

Incubate the plates at 35°C ± 2°C for 20-24 hours in a 5% CO₂ atmosphere.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the agent.

a. Materials:

-

Streptococcus pneumoniae isolates

-

Mueller-Hinton agar supplemented with 5% defibrinated sheep blood

-

Paper disks impregnated with known concentrations of antimicrobial agents

-

Sterile cotton swabs

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C in 5% CO₂)

-

Calipers or a ruler for measuring zone diameters

b. Inoculum Preparation and Inoculation:

-

Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as previously described.

-

Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

c. Disk Application and Incubation:

-

Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 20-24 hours in a 5% CO₂ atmosphere.

d. Interpretation of Results:

-

Measure the diameter of the zones of complete growth inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the breakpoints established by CLSI or EUCAST.

Mandatory Visualizations

Macrolide Resistance Mechanisms in Streptococcus pneumoniae

The two primary mechanisms of macrolide resistance in S. pneumoniae are target site modification and active efflux.

Caption: Macrolide resistance mechanisms in S. pneumoniae.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro susceptibility of S. pneumoniae.

Caption: General workflow for S. pneumoniae susceptibility testing.

References

Rokitamycin's Effect on Staphylococcus aureus Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of rokitamycin, a 16-membered macrolide antibiotic, with a specific focus on its inhibitory effects on Staphylococcus aureus protein synthesis. This document consolidates quantitative data, details experimental protocols, and presents visual representations of key processes to support research and development in the field of antibacterial drug discovery.

Introduction

Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for effective antimicrobial agents. This compound, a semi-synthetic derivative of leucomycin, has demonstrated potent activity against Gram-positive bacteria, including susceptible and some resistant strains of S. aureus. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and growth.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit.[1] This binding occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the elongating polypeptide chain.[1] This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby effectively halting protein synthesis.[1]

A distinguishing characteristic of this compound is its "adhesive" or "cohesive" binding to the ribosomes of susceptible S. aureus strains.[2][3] This tight and prolonged interaction is believed to be a key factor in its bactericidal activity against certain staphylococci, in contrast to the generally bacteriostatic nature of other macrolides like erythromycin and josamycin, which exhibit more reversible binding.[3] The nature of this binding—cohesive versus reversible—appears to determine whether this compound's effect is bactericidal or bacteriostatic against a particular strain.[3]

Quantitative Data: In Vitro Activity of this compound

The in vitro efficacy of this compound against various S. aureus phenotypes has been well-documented. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.

| Staphylococcus aureus Phenotype | This compound MIC Range (µg/mL) | Modal MIC (µg/mL) | Other Macrolide MICs (µg/mL) |

| Macrolide-Lincosamide-Streptogramin (MLS) Susceptible | 0.06 - 1 | 0.25 - 0.5 | Azithromycin: 0.5 - 1 (MIC₅₀) Erythromycin: 0.25 - 0.5 (MIC₅₀)[4] |

| MLSB Inducible Resistance | 0.06 - 1 | 0.25 - 0.5 | Clarithromycin is more active than azithromycin and roxithromycin[5] |

| MLSB Constitutive Resistance | Inactive (>128) | Not Applicable | Azithromycin: >64 (MRSA) Erythromycin: >64 (MRSA)[4] |

| Methicillin-Susceptible (S. aureus - MSSA) | 90% inhibited at 1 µg/mL | Not specified | Azithromycin: 77% susceptible to 1 µg/mL Erythromycin: 77% susceptible to 0.5 µg/mL[4] |

| Methicillin-Resistant (S. aureus - MRSA) | Not specified | Not specified | Azithromycin: >64 Erythromycin: >64[4] |

Note: Data is compiled from multiple sources and variations may exist between studies due to different methodologies and bacterial isolates.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the effects of this compound on S. aureus protein synthesis. These protocols are based on established techniques for studying ribosome-targeting antibiotics and have been adapted for the specific investigation of this compound.

Ribosome Isolation from Staphylococcus aureus

A robust protocol for isolating active ribosomes is fundamental for in vitro binding and translation assays.

Methodology:

-

Bacterial Culture: Grow S. aureus (e.g., strain ATCC 29213) in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

-

Harvesting: Rapidly cool the culture on ice and harvest the cells by centrifugation at 4°C.

-

Washing: Wash the cell pellet with a buffer containing appropriate concentrations of Mg²⁺ and K⁺ to maintain ribosome integrity.

-

Cell Lysis: Resuspend the cells in a lysis buffer and disrupt them using a high-pressure homogenizer (e.g., French press) or sonication.

-

Clarification: Remove cell debris by centrifugation.

-

Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.

-

Sucrose Gradient Centrifugation: Resuspend the crude ribosome pellet and layer it onto a sucrose density gradient (e.g., 10-40%). Perform ultracentrifugation to separate ribosomal subunits and polysomes.

-

Fractionation: Carefully collect the fractions corresponding to the 70S ribosomes.

-

Concentration and Storage: Concentrate the purified 70S ribosomes and store them at -80°C in a suitable storage buffer.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system.

Methodology:

-

Preparation of S30 Extract: Prepare a cell-free extract (S30) from a suitable S. aureus strain. This involves cell lysis and removal of cell debris by centrifugation at 30,000 x g.

-

Reaction Mixture: Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), a template mRNA (e.g., luciferase mRNA), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated, radiolabeled proteins on a filter and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to a no-antibiotic control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Proteomic Analysis of this compound-Treated Staphylococcus aureus

Proteomics can provide a global view of the changes in protein expression in S. aureus in response to this compound treatment.

Methodology:

-

Bacterial Culture and Treatment: Grow S. aureus cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period. A control culture without the antibiotic should be run in parallel.

-

Protein Extraction: Harvest the cells, wash them, and extract the total protein using a suitable lysis buffer and disruption method.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction (SPE) method. For complex samples, further fractionation by high-pH reversed-phase chromatography can be performed.

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). This involves peptide and protein identification by searching against a S. aureus protein database, and label-free or label-based quantification to determine the relative abundance of proteins between the this compound-treated and control samples.

-

Bioinformatic Analysis: Perform functional enrichment analysis on the differentially expressed proteins to identify the cellular pathways and biological processes affected by this compound.

Effect on Signaling Pathways

While this compound's primary target is the ribosome, the inhibition of protein synthesis can have downstream effects on various cellular signaling pathways. In S. aureus, two-component systems (TCSs) are crucial for sensing and responding to environmental stimuli, including antibiotic stress.[6] For instance, the VraRS and GraRS TCSs are known to be involved in the response to cell wall and cationic antimicrobial peptide stress, respectively.[6]

Although direct evidence linking this compound to the modulation of specific S. aureus signaling pathways is currently limited, it is plausible that the cellular stress induced by protein synthesis inhibition could trigger responses mediated by certain TCSs or other regulatory networks. Further research, such as transcriptomic and proteomic studies of this compound-treated S. aureus, is needed to elucidate these potential secondary effects.

Conclusion

This compound is a potent inhibitor of S. aureus protein synthesis, demonstrating bactericidal activity against susceptible strains due to its cohesive binding to the 50S ribosomal subunit. Its efficacy against MLSB-inducible resistant strains makes it a valuable therapeutic option. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced interactions between this compound and the S. aureus cellular machinery. Future research should focus on elucidating the downstream effects of this compound-induced protein synthesis inhibition on staphylococcal signaling pathways and virulence factor expression to fully understand its therapeutic potential and to guide the development of novel antimicrobial strategies.

References

- 1. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 2. Adhesive binding of this compound to Staphylococcus aureus ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implication of cohesive binding of a macrolide antibiotic, this compound, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of two-component systems in the resistance of Staphylococcus aureus to antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the bacteriostatic versus bactericidal properties of Rokitamycin

An In-depth Technical Guide to the Bacteriostatic and Bactericidal Properties of Rokitamycin

Introduction

This compound is a semi-synthetic 16-membered macrolide antibiotic derived from Streptomyces kitasatoensis.[1] As a member of the macrolide class, it is widely utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and skin.[2] Macrolide antibiotics are generally characterized by their ability to inhibit protein synthesis in susceptible bacteria.[2] This guide provides a detailed exploration of the bacteriostatic and bactericidal activities of this compound, intended for researchers, scientists, and drug development professionals. It will cover its mechanism of action, quantitative measures of its activity, detailed experimental protocols, and key pharmacodynamic considerations.

Mechanism of Action

The primary antibacterial effect of this compound is achieved through the inhibition of bacterial protein synthesis.[2] It specifically binds to the 50S ribosomal subunit of susceptible bacteria.[3] This binding event physically obstructs the translocation step during the elongation phase of protein synthesis, effectively halting the production of essential proteins required for bacterial growth and survival.[2] This targeted action makes this compound effective against a range of bacteria, including common pathogens like Streptococcus pneumoniae, Staphylococcus aureus, and atypical organisms such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[2]

References

Preliminary Investigation of Rokitamycin's Efficacy Against Atypical Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rokitamycin, a 16-membered macrolide antibiotic, has demonstrated promising in vitro activity against a range of respiratory pathogens. This technical guide provides a comprehensive overview of the preliminary investigations into the efficacy of this compound against key atypical pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. These organisms are significant contributors to community-acquired respiratory tract infections and are characterized by their intracellular or cell-associated nature, which necessitates antibiotics with good cellular penetration and intracellular activity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathway interactions.

Data Presentation: In Vitro Susceptibility of Atypical Pathogens to this compound

The in vitro activity of this compound against atypical pathogens is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. For intracellular pathogens like Chlamydia, the assessment is more complex and involves cell culture-based assays.

| Pathogen | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Mycoplasma pneumoniae | 50 | Not Reported | Not Reported | 0.007 | [1] |

| Chlamydia pneumoniae | 12 | Not Reported | Not Reported | Not Reported | [2] |

| Legionella pneumophila | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

Note: Quantitative data for this compound against Chlamydia pneumoniae and Legionella pneumophila is limited in the reviewed literature. The provided references indicate activity but do not specify MIC ranges, MIC50, or MIC90 values. Further targeted studies are required to establish these crucial parameters.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of antibiotic efficacy against fastidious and intracellular pathogens. The following sections outline the key experimental protocols for determining the in vitro activity of this compound against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.

Susceptibility Testing of Mycoplasma pneumoniae

A standard method for determining the MIC of antibiotics against Mycoplasma pneumoniae is the broth microdilution assay.

1. Bacterial Strains and Culture Conditions:

-

Bacterial Strains: A panel of clinical isolates and reference strains of Mycoplasma pneumoniae should be used.

-

Culture Medium: SP4 broth is a commonly used medium for the cultivation of Mycoplasma pneumoniae.[4]

-

Incubation: Cultures are typically incubated at 37°C in a humidified atmosphere.

2. Broth Microdilution Protocol:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in SP4 broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of each Mycoplasma pneumoniae strain is prepared to a final concentration of approximately 104 to 105 color changing units (CCU) per mL.

-

Assay Setup: The diluted antibiotic solutions and the bacterial inoculum are added to the wells of a 96-well microtiter plate. A growth control (no antibiotic) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at 37°C for 5-7 days, or until a color change is observed in the growth control wells.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that inhibits the color change of the medium, indicating the inhibition of mycoplasmal growth.[4]

Intracellular Susceptibility Testing of Chlamydia pneumoniae

Due to its obligate intracellular nature, the susceptibility of Chlamydia pneumoniae to antibiotics is determined using cell culture-based assays. McCoy cells are a commonly used host cell line for this purpose.[5][6]

1. Cell Culture and Bacterial Strains:

-

Host Cells: McCoy cells are cultured to confluence in 96-well microtiter plates.

-

Bacterial Strains: Clinical isolates and reference strains of Chlamydia pneumoniae are used.

2. Intracellular Susceptibility Assay Protocol:

-

Infection of Host Cells: Confluent McCoy cell monolayers are infected with a standardized inoculum of Chlamydia pneumoniae elementary bodies (EBs).

-

Addition of Antibiotic: After an initial incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The infected and treated cell cultures are incubated at 37°C in a CO2 incubator for 48-72 hours to allow for the formation of chlamydial inclusions.

-

Inclusion Staining and Visualization: The cell monolayers are fixed and stained with a fluorescently labeled monoclonal antibody specific for Chlamydia. The number of inclusions is then visualized and counted using a fluorescence microscope.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the untreated control.

Susceptibility Testing of Legionella pneumophila